molecular formula C34H19Cl4N3O6 B11561504 bis(4-{(E)-[(2,6-dichlorophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

bis(4-{(E)-[(2,6-dichlorophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11561504
M. Wt: 707.3 g/mol
InChI Key: IWJZTLYPWVUWSP-UHFFFAOYSA-N
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Description

1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. The initial step often includes the formation of the imine group through a condensation reaction between 2,6-dichlorobenzaldehyde and aniline derivatives. This is followed by the introduction of the nitro group and the carboxylate groups through nitration and esterification reactions, respectively. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve consistent quality and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The imine group can be reduced to an amine group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s imine and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL})BENZENE-1,4-DICARBOXYLATE: Similar structure but lacks the nitro group.

    1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-AMINOBENZENE-1,4-DICARBOXYLATE: Contains an amino group instead of a nitro group.

Uniqueness

The presence of both imine and nitro groups in 1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H19Cl4N3O6

Molecular Weight

707.3 g/mol

IUPAC Name

bis[4-[(2,6-dichlorophenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C34H19Cl4N3O6/c35-26-3-1-4-27(36)31(26)39-18-20-7-12-23(13-8-20)46-33(42)22-11-16-25(30(17-22)41(44)45)34(43)47-24-14-9-21(10-15-24)19-40-32-28(37)5-2-6-29(32)38/h1-19H

InChI Key

IWJZTLYPWVUWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=C(C=CC=C5Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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